
1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione is a chemical compound with the molecular formula C19H19NO6. This compound is part of the anthraquinone family, known for its diverse applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of 1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the core structure.
Functional Group Introduction: The amino and hydroxy groups are introduced through nitration and subsequent reduction reactions.
Etherification: The ethoxy groups are added via etherification reactions using appropriate alkyl halides.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine site, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential as a fluorescent probe in biological imaging.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA.
Industry: It is used in the production of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione involves its interaction with biological molecules. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property is being explored for its potential use in cancer therapy . Additionally, its fluorescent properties make it useful in imaging applications, where it can bind to specific cellular components and emit light upon excitation .
Comparación Con Compuestos Similares
1-Amino-4-hydroxy-2-(2-(2-iodoethoxy)ethoxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1-Amino-4-hydroxy-2-(2-(2-methoxyethoxy)ethoxy)anthracene-9,10-dione: Similar in structure but with a methoxy group instead of an iodine atom, leading to different reactivity and applications.
1-Amino-4-hydroxy-2-(2-(2-chloroethoxy)ethoxy)anthracene-9,10-dione:
The uniqueness of this compound lies in its iodine substitution, which imparts distinct reactivity and potential for specific applications in medicine and industry .
Propiedades
Número CAS |
61556-30-7 |
|---|---|
Fórmula molecular |
C18H16INO5 |
Peso molecular |
453.2 g/mol |
Nombre IUPAC |
1-amino-4-hydroxy-2-[2-(2-iodoethoxy)ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C18H16INO5/c19-5-6-24-7-8-25-13-9-12(21)14-15(16(13)20)18(23)11-4-2-1-3-10(11)17(14)22/h1-4,9,21H,5-8,20H2 |
Clave InChI |
SRQQTQINVNSTBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOCCI)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


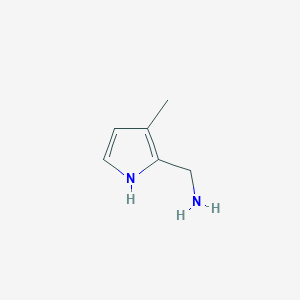
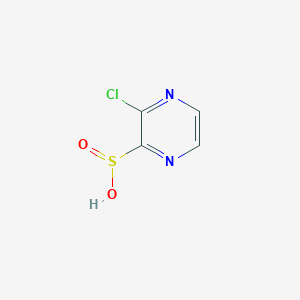
![9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]-](/img/structure/B13128984.png)

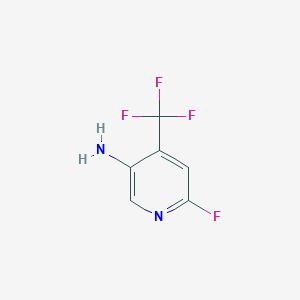

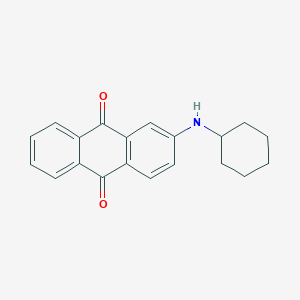


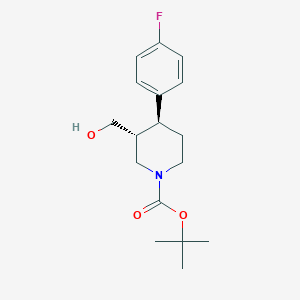
![3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid](/img/structure/B13129050.png)
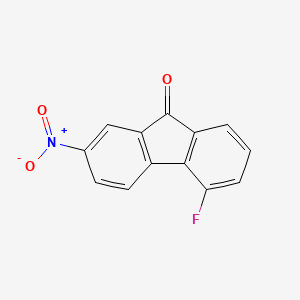
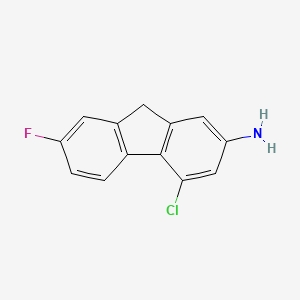
![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)
